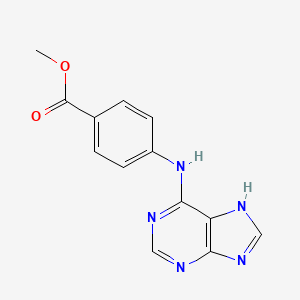

methyl 4-(7H-purin-6-ylamino)benzoate

Description

Overview of Purine (B94841) Derivatives as Privileged Scaffolds in Drug Discovery and Development

Purine derivatives, both naturally occurring and synthetic, represent a cornerstone of medicinal chemistry. mdpi.comresearchgate.net Their structural resemblance to endogenous purines, such as adenine (B156593) and guanine (B1146940), allows them to function as antimetabolites, interfering with the synthesis of DNA and RNA, a property extensively utilized in cancer chemotherapy. nih.gov The versatility of the purine scaffold has been demonstrated by the successful development of drugs targeting a diverse array of diseases, including viral infections, autoimmune disorders, and cardiovascular conditions. mdpi.comnih.gov The ability to modify the purine core at various positions, particularly at the C2, C6, and N9 positions, provides a rich platform for the design and synthesis of new therapeutic agents with tailored pharmacological profiles. rsc.org This has led to the discovery of potent and selective inhibitors of key enzymes like kinases, which are often dysregulated in diseases such as cancer. rsc.org

Historical Perspective on Amino-Substituted Purine Analogues and their Therapeutic Significance

The journey of amino-substituted purine analogues as therapeutic agents has a rich history. A pivotal moment was the development of 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491) in the 1950s, which revolutionized the treatment of acute leukemia. mdpi.com These compounds, where the 6-hydroxyl group of the natural purines hypoxanthine (B114508) and guanine is replaced by a thiol group, act as antimetabolites and are incorporated into DNA, leading to cytotoxicity. Subsequently, a vast number of N6-substituted purine derivatives have been synthesized and evaluated for their therapeutic potential. These modifications have been shown to modulate the biological activity of the purine core, leading to the discovery of compounds with a range of pharmacological effects, including anticancer, antiviral, and immunosuppressive activities. nih.gov The exploration of different substituents at the N6 position has been a fruitful strategy in the quest for more potent and selective drugs.

Rationale for the Investigation of Methyl 4-(7H-purin-6-ylamino)benzoate as a Novel Chemical Entity

The investigation into "this compound" is rooted in the established success of N6-substituted purine derivatives in medicinal chemistry. The rationale for synthesizing and evaluating this specific molecule stems from several key considerations. The purine core provides a well-validated scaffold known to interact with various biological targets. The amino linkage at the 6-position is a common feature in many biologically active purine analogues. Furthermore, the introduction of a methyl benzoate (B1203000) group at the para-position of the phenylamino (B1219803) substituent offers opportunities for specific interactions within target proteins and can influence the physicochemical properties of the molecule, such as its solubility and cell permeability. The ester functionality could also potentially act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which might have a different activity profile. The systematic exploration of such derivatives allows for the fine-tuning of biological activity and the potential discovery of novel therapeutic agents with improved efficacy and selectivity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(7H-purin-6-ylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2/c1-20-13(19)8-2-4-9(5-3-8)18-12-10-11(15-6-14-10)16-7-17-12/h2-7H,1H3,(H2,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPIOMJDUNZNLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353869 | |

| Record name | methyl 4-(7H-purin-6-ylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6298-17-5 | |

| Record name | NSC45386 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-(7H-purin-6-ylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Methyl 4 7h Purin 6 Ylamino Benzoate

The synthesis and structural modification of methyl 4-(7H-purin-6-ylamino)benzoate, a compound of significant interest in medicinal chemistry, are pivotal for the exploration of its biological activities. This section details the synthetic strategies for its creation and the design of its derivatives.

Molecular Mechanisms of Action and Biological Target Interactions of Methyl 4 7h Purin 6 Ylamino Benzoate

Biochemical Pathway Modulation by Methyl 4-(7H-purin-6-ylamino)benzoate

The interaction of small molecules with key cellular enzymes and receptors is a cornerstone of their mechanism of action. For a purine (B94841) analog like this compound, these interactions can lead to the modulation of various biochemical pathways.

Hypothetical Enzyme Inhibition Profile:

| Target Enzyme Family | Potential Mode of Inhibition | Rationale |

|---|---|---|

| Protein Kinases | Competitive (ATP-binding site) | The purine core mimics the adenine (B156593) moiety of ATP. |

The specificity of a compound for its biological targets is crucial for its therapeutic potential and to minimize off-target effects. The purine ring of this compound can serve as a scaffold for binding to various receptors. For instance, certain purine derivatives are known to interact with adenosine (B11128) receptors, which are G-protein coupled receptors involved in a multitude of physiological processes. The nature of the substituent at the 6-position plays a pivotal role in determining the binding affinity and selectivity for different receptor subtypes.

For purine analogs to exert their effects, they often need to enter the cell via nucleoside transporters. The efficiency of transport can vary significantly depending on the structure of the analog. Once inside the cell, these compounds can be metabolized by enzymes of the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), to form active nucleotide analogs. These fraudulent nucleotides can then be incorporated into DNA and RNA, leading to downstream cellular consequences.

Cellular Mechanistic Investigations of this compound

The biochemical interactions of a compound ultimately manifest as changes in cellular behavior, such as effects on cell proliferation, survival, and signaling.

Many purine analogs exhibit anti-proliferative activity by inducing cell cycle arrest and apoptosis. For example, some 6-substituted purine derivatives have been shown to cause cell cycle arrest at the G2/M phase. This is often a consequence of DNA damage or interference with the mitotic machinery. Subsequently, the cell may trigger apoptotic pathways, leading to programmed cell death. This can involve the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

Potential Cellular Effects:

| Cellular Process | Observed Effect in Related Compounds | Potential Mechanism |

|---|---|---|

| Cell Cycle | G2/M Phase Arrest | Interference with microtubule dynamics or activation of cell cycle checkpoints. |

Kinase pathways are central to cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structural similarity of the purine core to ATP makes it a common pharmacophore for kinase inhibitors. By competing with ATP for binding to the kinase active site, purine analogs can block the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade. For instance, some purine derivatives have been identified as inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response pathway. Inhibition of such kinases can sensitize cells to DNA-damaging agents.

Analysis of Gene Expression and Protein Modulation by Related Purine Derivatives

Studies on various N6-substituted purine derivatives have demonstrated their capacity to significantly alter gene and protein expression profiles.

In the context of cytokinin activity , treatment of plants with these compounds leads to rapid changes in the transcription of a set of genes known as cytokinin response genes. frontiersin.org This includes the upregulation of Type-A response regulators, which act in a negative feedback loop to attenuate the signaling pathway. nih.govfrontiersin.org Genome-wide analyses have identified a large number of genes whose expression is modulated by cytokinins, affecting diverse cellular processes. frontiersin.org

In mammalian cells, purine-based kinase inhibitors can indirectly modulate gene expression by blocking signaling pathways that control the activity of transcription factors. For example, inhibition of a kinase in the MAPK signaling pathway can prevent the phosphorylation and activation of downstream transcription factors, thereby altering the expression of their target genes.

The table below provides a conceptual framework for how gene expression data for a hypothetical N6-substituted purine might be presented, based on studies of related compounds.

| Gene Target Category | Observed Change in Expression (Hypothetical) | Potential Biological Implication |

| Cell Cycle Regulators | Downregulation of Cyclins and CDKs | Cell cycle arrest |

| Apoptosis-Related Genes | Upregulation of pro-apoptotic factors (e.g., BAX) | Induction of programmed cell death |

| Signal Transduction | Altered expression of pathway components | Modulation of cellular signaling |

| Transcription Factors | Changes in expression of key regulators | Widespread secondary gene expression changes |

Structural Basis of Target Recognition by N6-Substituted Purines (Crystallography, NMR)

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating the structural basis for the interaction of N6-substituted purines with their protein targets.

Crystallographic studies of kinases in complex with purine-based inhibitors have revealed key molecular interactions. The purine core typically forms hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine ring of ATP. The N6-substituent extends into a more variable region of the ATP-binding site, and its specific chemical features determine the inhibitor's affinity and selectivity. The design of the substituent is often guided by the desire to form additional favorable interactions with specific amino acid residues in this pocket.

For cytokinin receptors, structural studies have shown how the N6-substituent is accommodated within a hydrophobic binding pocket, and how this binding event induces a conformational change in the receptor to initiate downstream signaling.

The following table conceptually illustrates the kind of structural data that would be sought for this compound.

| Biological Target | Structural Biology Technique | Key Findings for Related Compounds |

| Protein Kinase X | X-ray Crystallography | Purine ring forms H-bonds with kinase hinge. N6-substituent occupies a hydrophobic pocket, influencing selectivity. |

| Cytokinin Receptor Y | X-ray Crystallography | N6-substituent binding induces a conformational change, leading to receptor activation. |

| Purine Nucleoside Phosphorylase | NMR Spectroscopy | Shows dynamic interactions and conformational changes upon ligand binding in solution. |

It is not possible to generate an article on the preclinical biological efficacy of "this compound" as there is no publicly available scientific literature detailing its evaluation in non-human models. Extensive searches for research data on the antiproliferative, antimicrobial, anti-inflammatory, and antiviral activities of this specific compound have yielded no results.

Therefore, the requested article with detailed research findings, data tables, and in-depth analysis for the specified sections and subsections cannot be created. The scientific community has not published any studies that would provide the necessary information to populate the outlined article structure.

Pre Clinical Biological Efficacy Studies of Methyl 4 7h Purin 6 Ylamino Benzoate in Non Human Models

In Vivo Pharmacodynamic Profiling in Animal Models (Excluding Safety and Clinical Outcomes)

Comparative Analysis with Established Reference Compounds and Precursors

In the evaluation of novel therapeutic candidates, a comparative analysis against established reference compounds and precursors is crucial for contextualizing their potential efficacy. For methyl 4-(7H-purin-6-ylamino)benzoate, a synthetic purine (B94841) derivative, a comprehensive review of available scientific literature reveals a notable absence of direct pre-clinical biological efficacy studies in non-human models. Consequently, a direct comparative analysis based on empirical data for this specific compound is not feasible at present.

However, a theoretical comparison can be drawn by examining its structural relationship to well-characterized purine derivatives and established reference compounds with known biological activities. This compound belongs to the class of N6-substituted purines, a group of compounds that includes both naturally occurring cytokinins and synthetic derivatives with a wide range of biological effects, including anticancer properties.

The biological activity of N6-substituted purines is significantly influenced by the nature of the substituent at the 6-position of the purine ring. The core purine structure itself is a fundamental component of nucleic acids and coenzymes, making its derivatives prime candidates for interacting with various cellular processes.

To provide a framework for potential future studies, this analysis will focus on the pre-clinical efficacy of established reference compounds that are structurally or functionally related to the purine class. These include the cytokinins 6-benzylaminopurine (B1666704) and kinetin, as well as the cyclin-dependent kinase (CDK) inhibitors olomoucine (B1683950) and roscovitine (B1683857).

Reference Compounds for Comparative Analysis:

6-Benzylaminopurine (BAP): A synthetic cytokinin that, along with its derivatives, has demonstrated not only plant growth-regulating activities but also cytotoxic effects against various cancer cell lines. nih.govmdpi.com The antiproliferative activity of BAP derivatives has been linked to the inhibition of cyclin-dependent kinases. nih.gov

Kinetin (N6-furfuryladenine): Another well-known cytokinin that has been shown to possess anticancer properties. researchgate.net Kinetin and its riboside have been found to selectively inhibit the proliferation of cancer cells and induce apoptosis. researchgate.net

Olomoucine: A substituted purine analog recognized as a first-generation inhibitor of cyclin-dependent kinases (CDKs). Its ability to arrest the cell cycle has made it a benchmark compound in cancer research.

Roscovitine (Seliciclib): A more potent derivative of olomoucine, roscovitine is a selective inhibitor of several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9. It has undergone extensive pre-clinical testing and has been evaluated in clinical trials for various cancers. Roscovitine has been shown to induce cell cycle arrest and apoptosis in a wide array of cancer cell lines.

The following tables summarize the pre-clinical anticancer efficacy of these reference compounds in various non-human models, providing a baseline against which this compound could be compared should data become available.

Table 1: Comparative Pre-clinical Efficacy of Reference Compounds in Cancer Cell Lines

| Compound | Cancer Cell Line | Efficacy Metric (IC50) | Reference |

| 6-Benzylaminopurine Derivatives | HOS (Osteosarcoma) | 14.8 - 17.4 µM | researchgate.net |

| MCF7 (Breast Adenocarcinoma) | 13.6 - 19.0 µM | researchgate.net | |

| A2780 (Ovarian Carcinoma) | 6.4 µM | researchgate.net | |

| A2780cis (Cisplatin-resistant Ovarian Carcinoma) | 5.6 - 22.1 µM | researchgate.net | |

| Kinetin Riboside | Various Human Cancer Cell Lines | Generally active in a similar concentration range to N6-benzyladenosine | |

| Olomoucine | HL-60 (Promyelocytic Leukemia) | Showed stronger antiproliferative effect compared to HeLa cells | |

| Roscovitine | Average across various cancer cell lines | ~15 µM | |

| HCT116 (Colon Cancer) | 5.01 µM | ||

| CDK1/Cyclin B | 0.65 µM (inhibition) | ||

| CDK2 | 0.7 µM (inhibition) | ||

| CDK5 | 0.2 µM (inhibition) |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The precursor for the synthesis of this compound would typically be 6-chloropurine (B14466) and methyl 4-aminobenzoate (B8803810). 6-Chloropurine itself is a key intermediate in the synthesis of many biologically active purine derivatives. While it can exhibit some cytotoxicity, its primary role in this context is as a chemical precursor.

Structure Activity Relationship Sar and Lead Optimization Studies for Methyl 4 7h Purin 6 Ylamino Benzoate and Its Analogues

Identification of Key Pharmacophoric Features Governing Biological Activity

The biological activity of 6-substituted purine (B94841) analogues, including methyl 4-(7H-purin-6-ylamino)benzoate, is dictated by several key pharmacophoric features. These features include the nature of the substituent at the 6-position of the purine ring, the type of linker connecting the purine core to the substituent, and the electronic properties of the substituent itself.

The 6-amino linkage in this compound is a critical determinant of its biological activity. Studies on various 6-substituted purines have shown that the nature of the atom linking the substituent to the purine core significantly influences activity. For instance, in a series of purine derivatives designed as selective positive inotropes, thioether-linked derivatives were found to be superior to their corresponding oxygen and nitrogen isosteres. nih.govresearchgate.net This suggests that the electronic nature and steric bulk of the linker atom play a crucial role in the interaction with the biological target.

The substituent on the 6-amino group, in this case, the methyl 4-aminobenzoate (B8803810) moiety, is another key feature. The electronic properties of this group can modulate the activity. Research on purine derivatives has indicated that the presence of electron-withdrawing groups on the aromatic ring attached to the 6-position can enhance potency. nih.govresearchgate.net The ester group in this compound is an electron-withdrawing group, which could contribute to its biological activity.

Furthermore, the position and orientation of functional groups on the substituent are vital. In a study related to cytokinins, an analogue of zeatin, methyl 2-methyl-4-(purin-6-ylamino)-trans-crotonate, which has a reversed ester function compared to a related active compound, exhibited significantly lower activity. nih.gov This highlights the importance of the precise arrangement of the ester group for biological function.

The purine core itself presents key hydrogen bonding donors and acceptors that are essential for target recognition. The N1, N3, and N7 atoms of the purine ring can act as hydrogen bond acceptors, while the amino group at the 6-position and the N9-H can act as hydrogen bond donors. These interactions are fundamental to the binding of purine analogues to their biological targets, which are often protein kinases. nih.gov

Table 1: Impact of Linker and Substituents on the Biological Activity of 6-Substituted Purine Analogues

| Purine Analogue Feature | Observation | Implication for this compound |

| Linker at 6-position | Thioether > Oxygen > Nitrogen for inotropic activity. nih.govresearchgate.net | The 6-amino linker is a key determinant of activity and specificity. |

| Aromatic Substituent | Electron-withdrawing groups enhance potency. nih.govresearchgate.net | The methyl benzoate (B1203000) group likely influences electronic properties and activity. |

| Ester Orientation | Reversed ester function leads to vastly lower cytokinin activity. nih.gov | The specific orientation of the methyl ester is likely crucial for its biological function. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding the relationship between the chemical structure of a series of compounds and their biological activity. For purine derivatives, QSAR models have been developed to predict their inhibitory activity against various targets, such as c-Src tyrosine kinase. researchgate.net

A typical 2D-QSAR study on a series of substituted purine analogues against c-Src tyrosine kinase involved the use of various molecular descriptors to build a predictive model. researchgate.net The best QSAR model developed in one such study showed a good correlation coefficient (r²) of 0.8319 and a cross-validated correlation coefficient (q²) of 0.7550. researchgate.net The descriptors that were found to be significant in this model included the SsCH3E-index (a topological descriptor related to the presence of methyl groups), H-Donor Count, T_2_Cl_3 (a 2D descriptor), and SsOHcount (related to the number of hydroxyl groups), which showed a negative correlation. researchgate.net

For a series of this compound derivatives, a QSAR model could be developed by synthesizing a library of analogues with variations in the substituent on the benzoate ring or modifications of the ester group. The biological activity of these compounds would be determined, and a set of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) would be calculated for each analogue. Statistical methods such as Partial Least Squares (PLS) regression would then be used to build a QSAR model. researchgate.net

Such a model for this compound derivatives would likely highlight the importance of descriptors related to:

Electronic effects: Descriptors such as Hammett constants (σ) for substituents on the benzene (B151609) ring would likely be significant, reflecting the importance of electron-withdrawing or donating properties.

Hydrophobicity: The lipophilicity of the molecule, often described by LogP, would be a crucial parameter, influencing cell permeability and binding to hydrophobic pockets in the target protein.

Steric factors: Descriptors related to the size and shape of the substituents (e.g., molar refractivity or STERIMOL parameters) would be important to define the optimal steric requirements for binding.

The predictive power of the QSAR model would be validated using an external test set of compounds. researchgate.net A robust and validated QSAR model can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.

Table 2: Example of Descriptors Used in QSAR Models for Purine Derivatives

| Descriptor Type | Example Descriptor | Potential Relevance for this compound Derivatives |

| Topological | SsCH3E-index | Could be relevant if methyl group variations are explored. researchgate.net |

| Constitutional | H-Donor Count | Important for hydrogen bonding interactions with the target. researchgate.net |

| Electronic | Hammett constants (σ) | To quantify the electronic influence of substituents on the benzoate ring. |

| Hydrophobic | LogP | To model the compound's partitioning between aqueous and lipid phases. |

| Steric | Molar Refractivity | To describe the bulk and polarizability of substituents. |

Rational Design Principles for Enhanced Potency, Selectivity, and Metabolic Stability

The rational design of analogues of this compound with improved properties involves a multi-faceted approach targeting potency, selectivity, and metabolic stability. This process is guided by SAR data, QSAR models, and structural information about the biological target, often obtained through techniques like X-ray crystallography or homology modeling.

Enhancing Potency: To enhance the potency of this compound, modifications can be introduced to optimize its interactions with the target binding site. Based on general principles for purine-based inhibitors, this could involve:

Introducing additional binding interactions: For example, adding a hydrogen bond donor or acceptor at a suitable position on the benzoate ring to form an additional interaction with the target protein.

Optimizing hydrophobic interactions: If the binding pocket has a hydrophobic region, extending or modifying the substituents on the benzoate ring to better fill this pocket can increase potency.

Fine-tuning electronic properties: As suggested by SAR, systematically varying the substituents on the aromatic ring to achieve the optimal electronic profile for binding.

Improving Selectivity: Achieving selectivity is a major challenge in drug design, especially for kinase inhibitors, due to the high conservation of the ATP binding site across the kinome. dovepress.com Strategies to improve the selectivity of this compound analogues include:

Targeting unique regions of the binding site: Designing substituents that can interact with less conserved regions of the binding pocket outside the core ATP-binding site.

Exploiting differences in conformational flexibility: Designing molecules that can induce or stabilize a specific conformation of the target protein that is not readily adopted by other related proteins.

Pharmacophore modeling: Developing a pharmacophore model based on known selective inhibitors can help in designing new molecules with a higher probability of being selective. nih.gov A pharmacophore model for a kinase inhibitor might include features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic aromatic regions, and excluded volumes. nih.gov

Increasing Metabolic Stability: Metabolic instability can lead to poor pharmacokinetic properties and reduced in vivo efficacy. The methyl ester group in this compound is a potential site of metabolic hydrolysis by esterases. To improve metabolic stability, the following strategies could be employed:

Replacing metabolically liable groups: The methyl ester could be replaced with more stable bioisosteres, such as amides, sulfonamides, or small heterocyclic rings (e.g., oxadiazole), which can mimic the electronic and steric properties of the ester while being less prone to hydrolysis.

Introducing steric hindrance: Flanking the ester group with bulky substituents can sterically hinder the approach of metabolic enzymes, thereby slowing down the rate of hydrolysis.

Blocking sites of oxidation: If oxidative metabolism by cytochrome P450 enzymes is a concern, potential sites of oxidation (e.g., unsubstituted positions on the aromatic ring) can be blocked by introducing metabolically stable groups like fluorine atoms.

By integrating these rational design principles, it is possible to systematically optimize the structure of this compound to develop analogues with a superior therapeutic profile.

Computational and Theoretical Investigations of Methyl 4 7h Purin 6 Ylamino Benzoate

Molecular Docking Studies with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as methyl 4-(7H-purin-6-ylamino)benzoate, and a biological target, typically a protein or enzyme.

In the absence of direct studies on this compound, research on analogous N6-substituted purine (B94841) derivatives offers insight into potential biological targets and binding interactions. For instance, N6-benzyladenosine and its derivatives have been identified as having antiglioma and anti-Toxoplasma gondii activity, with molecular docking studies revealing interactions with enzymes like farnesyl pyrophosphate synthase and adenosine (B11128) kinase. medchemexpress.com Similarly, docking studies on other purine analogs have been conducted to predict their binding modes within cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy.

A hypothetical molecular docking study of this compound would involve:

Target Identification: Selecting a relevant biological target, for which purine analogs have shown activity.

Model Preparation: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB), and preparing the ligand structure of this compound.

Docking Simulation: Using software like AutoDock or SwissDock to predict the binding poses and calculate the binding energy, which indicates the strength of the interaction. nih.govnih.gov

The results would be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues of the target protein. This information is crucial for understanding the compound's potential mechanism of action and for designing more potent derivatives.

Table 1: Illustrative Molecular Docking Data for Anthocyanins against ALK5 Receptor

| Compound | Binding Energy (kcal/mol) |

| Cyanidin-3-arabinoside | -8.0 |

| Pelargonidin-3-glucoside | -8.3 |

| Peonidin-3-arabinoside | -8.4 |

This table presents data for selected anthocyanins to illustrate typical molecular docking results and is not representative of this compound. Data sourced from a study on natural anticancer compounds. nih.gov

Molecular Dynamics Simulations to Elucidate Binding Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. medchemexpress.com An MD simulation would be a logical next step after molecular docking to validate the stability of the predicted binding pose and to understand the dynamic behavior of the this compound-protein complex.

For example, MD simulations have been used to assess the binding stability of pyrazolopyrimidine-based purine analogs to CDK2 and CDK9. nih.govresearchgate.net These simulations can reveal:

Binding Stability: Whether the ligand remains bound to the active site of the protein over the simulation time.

Conformational Changes: How the protein and ligand adapt to each other's presence.

Interaction Dynamics: The persistence of key interactions, such as hydrogen bonds, identified in docking studies.

A typical MD simulation study for this compound would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the forces between atoms and their subsequent movements over a period of nanoseconds to microseconds. The trajectory of these movements provides a dynamic picture of the binding event.

In Silico Prediction of Pharmacological Profiles and ADME Parameters (Non-human data)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are critical for their success in clinical development. mdpi.com Various computational models and online tools (e.g., SwissADME, admetSAR) can predict these properties for a molecule like this compound based on its chemical structure.

These predictions are based on quantitative structure-activity relationship (QSAR) models derived from large datasets of experimental results for other compounds. nih.govresearchgate.net Key ADME parameters that can be predicted include:

Absorption: Intestinal absorption, cell permeability (Caco-2), and P-glycoprotein substrate/inhibitor potential.

Distribution: Plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Susceptibility to metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4).

Excretion: Prediction of renal clearance.

Table 2: Illustrative In Silico ADME Predictions for Salubrinal and its Analogs

| Parameter | Predicted Value/Classification |

| Lipophilicity (MLogP) | < 4.15 (Moderate) |

| Polar Surface Area | < 140 Ų |

| Lipinski's Rule of Five | Compliant |

| Veber's Rule | Compliant |

| Intestinal Absorption | Good |

| Blood-Brain Barrier Penetration | Low to Medium |

This table provides an example of in silico ADME predictions for a different set of compounds to illustrate the type of data generated. mdpi.com These values are not specific to this compound.

Quantum Chemical Calculations for Conformational Analysis, Electronic Properties, and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. nih.gov For this compound, these calculations could provide insights into:

Conformational Analysis: Determining the most stable three-dimensional shape of the molecule.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be derived to predict how the molecule will interact in chemical reactions.

Electrostatic Potential Maps: Visualizing the charge distribution on the molecule's surface to identify regions that are prone to electrophilic or nucleophilic attack.

Studies on other purine derivatives have used DFT to calculate these properties and correlate them with experimental observations, such as corrosion inhibition or biological activity.

Potential Therapeutic Applications and Future Research Directions

Prospects for Methyl 4-(7H-purin-6-ylamino)benzoate as a Chemical Probe for Biological Processes

Chemical probes are essential small molecules for the study of biological systems. Although direct research on this compound in this capacity is limited, its structural resemblance to other bioactive purines points to its potential. Purine (B94841) derivatives are known to interact with a wide range of proteins, including kinases and other proteins that bind to ATP.

The creation of targeted inhibitors for enzymes such as methyltransferases is vital for understanding their function in various diseases. nih.gov Small molecule inhibitors can act as probes to explore the function of these enzymes and confirm their potential as therapeutic targets. nih.gov Considering the prevalence of the purine scaffold in kinase inhibitors, this compound could be engineered into a probe to study the roles of particular kinases or other proteins that bind to purines. Its effectiveness would hinge on its selectivity and its capacity to influence a specific biological target.

Conceptual Frameworks for Novel Drug Design and Discovery Based on the this compound Scaffold

The purine scaffold is a fundamental component in medicinal chemistry, serving as the foundation for many approved drugs and compounds in clinical trials. The structure of this compound offers a flexible starting point for creating new therapeutic agents.

Kinase Inhibition: Many kinase inhibitors are built upon the purine ring, which mimics the adenine (B156593) structure of ATP. The 7H-purine configuration is a key element in several powerful kinase inhibitors. For instance, derivatives of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide have been developed and demonstrated to inhibit Akt1 and Abl tyrosine kinase. nih.gov This indicates that the this compound scaffold could be adapted to target specific kinases implicated in cancer and other conditions. Structure-activity relationship (SAR) studies of related compounds have shown that changes at different positions of the purine ring and its attached groups can greatly affect a compound's strength and selectivity. For example, in a series of 1-H-pyrazole-3-carboxamide derivatives, adding a pyrimidine-fused heterocycle at the 4-position of the pyrazole (B372694) was essential for strong inhibition of FLT3 and CDK. nih.gov

Cytokinin Activity: The 6-substituted aminopurine structure is characteristic of cytokinins, a group of plant hormones. Studies on various analogs have outlined the structural features needed for cytokinin activity, such as the shape of the side chain and the placement of specific chemical groups. nih.gov While some side chains with esters have shown high activity, others, like methyl 2-methyl-4-(purin-6-ylamino)-trans-crotonate, were much less active. nih.gov This in-depth knowledge of SAR in cytokinins can inform the design of new versions of this compound for use in agriculture or as tools to investigate cytokinin signaling pathways.

The following table provides a summary of the biological activities of some related purine derivatives, offering a conceptual foundation for the potential of the this compound scaffold.

| Compound/Scaffold | Target/Activity | Key Findings |

| N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivatives | Protein Kinase and Angiogenesis Inhibition | Replacing an amide with a sulfonamide structure boosted anti-proliferative effects. nih.gov |

| 1-H-pyrazole-3-carboxamide derivatives with a pyrimidine-fused heterocycle | FLT3 and CDK Inhibition | The pyrimidine-fused heterocycle was key to achieving strong inhibition. nih.gov |

| 6-substituted aminopurines | Cytokinin Activity | The geometry of the side chain and the positions of substituents greatly impact biological activity. nih.gov |

| 7-Methyl-2-[(7-methyl nih.govnih.govnih.govtriazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648) | DNA-Dependent Protein Kinase (DNA-PK) Inhibition | Fine-tuning a purine-based scaffold resulted in a powerful and selective inhibitor. nih.gov |

Exploration of Synergistic Effects in Combination with Existing Therapeutic Agents

Combining therapeutic agents is a widely used tactic to boost effectiveness and combat drug resistance. Although no studies have directly examined the synergistic potential of this compound, the possibility exists based on the mechanisms of similar compounds. For example, the potent and selective DNA-PK inhibitor AZD7648, which features a purine core, led to tumor regression in mouse models when used with DNA-damaging agents like doxorubicin (B1662922) or with PARP inhibitors such as olaparib. nih.gov This implies that if this compound or its derivatives are found to block DNA repair pathways, they could be investigated in combination with DNA-damaging drugs or other targeted therapies.

Integration of Omics Technologies for Comprehensive Biological Profiling

Omics technologies, including genomics, proteomics, and metabolomics, provide a robust method for understanding a compound's mechanism of action and for discovering potential biomarkers. For a new compound such as this compound, these technologies would be extremely valuable. Transcriptomic analysis could show changes in gene expression, offering insights into the pathways it affects. Proteomic methods could pinpoint direct protein targets or downstream signaling consequences. Metabolomic profiling could reveal changes in cellular metabolism. A thorough biological profile of this nature would be crucial for moving the compound or its analogs forward in the drug discovery process.

Advanced Methodologies for High-Throughput Screening and Lead Identification

High-throughput screening (HTS) is an essential instrument in contemporary drug discovery for finding initial "hits" from extensive compound collections. nih.gov A variety of HTS assays are available, from biochemical assays that gauge the activity of a purified target protein to cell-based assays that evaluate the phenotypic reactions of cells. htsassay.com

For a compound like this compound, HTS can be utilized in several ways:

Screening for Analogs: A collection of analogs built on the this compound scaffold could be created and tested against a range of biological targets, such as kinases or other ATP-binding proteins.

Target Identification: The compound itself could be employed in phenotypic screens to uncover new biological activities. Following this, target deconvolution studies would be required to identify the protein(s) causing the observed phenotype.

Advanced HTS techniques, especially those that are automated and miniaturized, permit the swift screening of thousands of compounds. rsc.org Assays based on fluorescence and luminescence are frequently used in HTS. nih.gov For instance, to find inhibitors of lysine (B10760008) demethylases, several HTS methods have been devised, including those that rely on formaldehyde (B43269) detection, coupled enzyme reactions, and mass spectrometry. nih.gov These approaches could be modified to screen for inhibitors based on the this compound scaffold.

The table below outlines some advanced HTS methodologies that can be applied to the discovery of bioactive molecules.

| HTS Methodology | Description | Application |

| Fluorescence-Based Assays | Measure changes in fluorescence intensity or polarization to assess enzymatic activity or binding. | Commonly used for various targets, including methyltransferases. nih.gov |

| Luminescence-Based Assays (e.g., MTase-Glo) | Gauge light emission from a biochemical reaction, often with fewer false positives than fluorescence assays. | Ideal for screening enzyme inhibitors, such as those for methyltransferases. nih.gov |

| Mass Spectrometry-Based Assays | Directly detect the product of a reaction by its mass, bypassing interference from compound autofluorescence. | Employed for screening inhibitors of enzymes like lysine demethylases. nih.gov |

| Phenotypic Screening | Evaluate the impact of compounds on the phenotype of a cell or organism. | Can uncover compounds with novel mechanisms of action. htsassay.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 4-(7H-purin-6-ylamino)benzoate, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : React 4-aminobenzoic acid derivatives with purine-based isocyanates or carbamoyl chlorides under anhydrous conditions (e.g., CHCl₃, DMF) .

- Step 2 : Optimize temperature (70–80°C) and reaction time (5–12 hours) to enhance yield. Catalysts like K₂CO₃ or KI may improve efficiency .

- Step 3 : Purify via flash column chromatography (chloroform:methanol gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

- Key Considerations : Monitor reaction progress using TLC (silica gel, UV detection) and confirm purity via HPLC .

Q. How can structural characterization be reliably performed for this compound?

- Analytical Workflow :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The purine NH and ester carbonyl groups are diagnostic (e.g., δ ~10.5 ppm for NH in DMSO-d₆) .

- IR Spectroscopy : Confirm ester C=O (~1720 cm⁻¹) and purine NH stretches (~3300 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray Crystallography : Employ SHELXL for small-molecule refinement if single crystals are obtained .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound derivatives?

- Conflict Analysis Framework :

- Scenario 1 : Discrepancies in NMR chemical shifts may arise from solvent effects or tautomerism in the purine ring. Validate using variable-temperature NMR or DFT calculations .

- Scenario 2 : Conflicting X-ray data (e.g., bond lengths) require cross-validation with SHELXL's restraints and Hirshfeld surface analysis .

- Toolkit : Pair HPLC-DAD with LC-MS to rule out impurities .

Q. What strategies enhance the compound's bioactivity through structural modification?

- SAR-Driven Design :

- Modification 1 : Replace the methyl ester with ethyl or benzyl groups to alter lipophilicity and bioavailability .

- Modification 2 : Introduce electron-withdrawing groups (e.g., -F, -CF₃) on the benzoate ring to improve enzyme-binding affinity .

- Experimental Validation :

- Test inhibitory activity against kinases (e.g., EGFR) using fluorescence polarization assays .

- Compare IC₅₀ values with analogs like methyl 4-(phenylcarbamoyl)benzoate to identify critical substituents .

Q. What computational methods predict the compound's interaction with biological targets?

- In Silico Workflow :

- Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., CDK2). Prioritize poses with purine-ring hydrogen bonds .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- Validation : Cross-reference with experimental IC₅₀ data and mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.